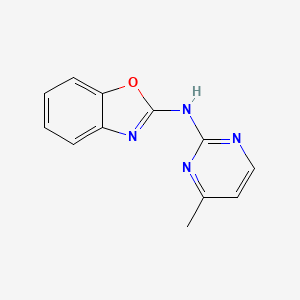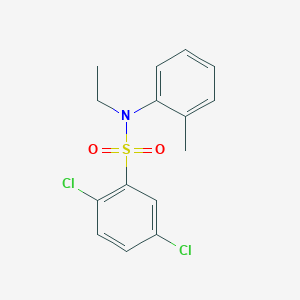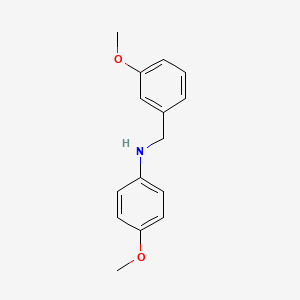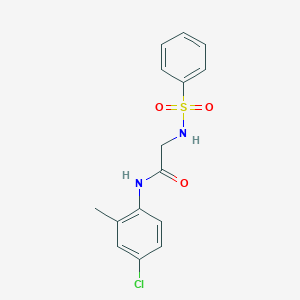![molecular formula C11H12INO3 B5755624 methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)
methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate, also known as MIPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIPOB is a synthetic compound that is derived from the amino acid phenylalanine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
Methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate is thought to exert its pharmacological effects through the inhibition of various enzymes. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase is thought to be responsible for its potential as a treatment for Alzheimer's disease. methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate has also been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate has been found to exhibit various biochemical and physiological effects, including inhibition of enzymes and anti-inflammatory and analgesic effects. It has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate is its synthetic nature, which allows for precise control over its chemical properties. This makes it a useful tool for studying the mechanisms of various enzymes and for developing potential drug candidates. However, one limitation of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate. One potential avenue is the development of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's. Another potential direction is the study of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate's effects on other enzymes and pathways, which may lead to the development of new drug candidates for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate and its potential applications.
Méthodes De Synthèse
The synthesis of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate involves the reaction of phenylalanine with iodine and ethyl chloroformate in the presence of a base. The resulting product is then treated with methyl iodide to obtain methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
Methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's. methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
methyl 4-(2-iodoanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURLDNPCRKMFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-iodoanilino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)


![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)

![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)




![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)